Aftobetin
Overview
Description
Aftobetin, also known as ANCA11 and NCE-11, is a novel amyloid-binding compound. It is primarily applied topically in the form of an ophthalmic ointment. This compound offers a promising noninvasive method for early diagnosis of Alzheimer’s disease by binding to aggregated beta-amyloid peptides in the lens of the eye .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aftobetin involves several steps, including air oxidation of alcohol, nickel-catalyzed carbon-nitrogen coupling, and esterification. The process has been optimized using flow technology and heterogeneous photocatalysis to avoid the use of toxic chromium and precious palladium species . The integration of heterogeneous carbon nitrides photocatalysis and circulation flow technology facilitates the air oxidation of alcohol and nickel-catalyzed carbon-nitrogen coupling at a 20-gram scale . Flow-intensified esterification between acyl chloride and alcohol, taking only 30 seconds, replaces the traditional Steglich esterification, which takes 6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow technology and heterogeneous photocatalysis ensures a greener and more economical production process .
Chemical Reactions Analysis
Types of Reactions
Aftobetin undergoes several types of chemical reactions, including:
Oxidation: Air oxidation of alcohols.
Carbon-Nitrogen Coupling: Nickel-catalyzed carbon-nitrogen coupling.
Esterification: Flow-intensified esterification between acyl chloride and alcohol.
Common Reagents and Conditions
Oxidation: Air as the oxidant, heterogeneous carbon nitrides as the photocatalyst.
Carbon-Nitrogen Coupling: Nickel as the catalyst.
Esterification: Acyl chloride and alcohol under flow conditions.
Major Products Formed
The major products formed from these reactions include the intermediate compounds necessary for the final synthesis of this compound .
Scientific Research Applications
Aftobetin has several scientific research applications, particularly in the field of Alzheimer’s disease diagnosis. It is used as a non-invasive diagnostic probe that binds to aggregated beta-amyloid peptides in the lens of the eye, allowing for early diagnosis of Alzheimer’s disease . The compound is also being studied for its potential use in other neurodegenerative diseases .
Mechanism of Action
Aftobetin exerts its effects by binding to aggregated beta-amyloid peptides in the lens of the eye. This binding allows for the detection of beta-amyloid deposits using a fluorescent laser eye scanning device, such as the Sapphire II system . The molecular target of this compound is the beta-amyloid peptide, and the pathway involved is the binding and detection of these peptides in the eye .
Comparison with Similar Compounds
Similar Compounds
Florbetapir: Another amyloid-binding compound used in positron emission tomography (PET) imaging for Alzheimer’s disease diagnosis.
Flutemetamol: A compound used in PET imaging to detect beta-amyloid plaques in the brain.
Florbetaben: Similar to Florbetapir and Flutemetamol, used in PET imaging for Alzheimer’s disease diagnosis
Uniqueness of Aftobetin
This compound is unique in its application as a topical ophthalmic ointment, providing a non-invasive method for early diagnosis of Alzheimer’s disease. Unlike other amyloid-binding compounds used in PET imaging, this compound allows for a rapid and painless diagnosis through eye scanning .
Properties
CAS No. |
1208971-05-4 |
---|---|
Molecular Formula |
C26H32N2O5 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C26H32N2O5/c1-30-11-12-31-13-14-32-15-16-33-26(29)24(20-27)18-21-5-6-23-19-25(8-7-22(23)17-21)28-9-3-2-4-10-28/h5-8,17-19H,2-4,9-16H2,1H3/b24-18+ |
InChI Key |
NRZNTGUFHSJBTD-HKOYGPOVSA-N |
Isomeric SMILES |
COCCOCCOCCOC(=O)/C(=C/C1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)/C#N |
SMILES |
O=C(OCCOCCOCCOC)/C(C#N)=C/C1=CC=C2C=C(N3CCCCC3)C=CC2=C1 |
Canonical SMILES |
COCCOCCOCCOC(=O)C(=CC1=CC2=C(C=C1)C=C(C=C2)N3CCCCC3)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aftobetin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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